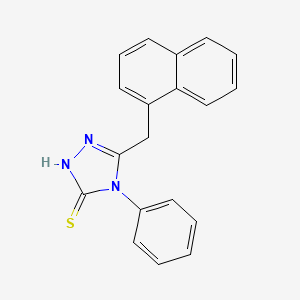

5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(naphthalen-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUZRQOFJKBKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthylmethylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi.

- Mechanism : The compound's thio group is believed to play a critical role in its antimicrobial activity by interfering with microbial cell wall synthesis and function.

- Case Study : A study demonstrated that synthesized triazole derivatives showed effectiveness against Staphylococcus aureus and Candida albicans. The compounds were tested at varying concentrations, with some achieving over 96% inhibition rates against pathogenic strains .

Anticancer Potential

The anticancer properties of this compound have been explored extensively. This compound has been identified as a potential inhibitor of specific kinases involved in cancer cell proliferation.

- Case Study : Research highlighted the cytotoxic effects of this triazole derivative on HT29 colon cancer cells. The compound was found to significantly delay the cell cycle and induce apoptosis in cancer cells .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. Researchers have modified the triazole structure to improve its efficacy and reduce toxicity.

- Example : A series of derivatives were synthesized by altering substituents on the triazole ring, leading to compounds with improved antimicrobial and anticancer properties .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s thiol group can undergo redox reactions, modulating the redox state of cellular environments and affecting various signaling pathways.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Position 5 Modifications :

- Aromatic Groups (naphthyl, phenyl) : Enhance enzyme inhibition (e.g., α-glucosidase, DHFR) via π-π stacking with hydrophobic enzyme pockets.

- Heterocycles (thiazole, thiadiazole) : Improve antifungal and anticancer activity through electron-withdrawing effects and metal coordination.

Position 4 Modifications :

- Phenyl vs. Alkyl Groups : Phenyl groups at position 4 stabilize the triazole ring, while alkyl groups (e.g., methyl) may reduce steric hindrance for target binding .

Biological Activity

The compound 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14N4S

- Molecular Weight : 270.36 g/mol

This compound features a triazole ring fused with a thiol group, contributing to its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity Assays : The MTT assay has been employed to assess the viability of cancer cells post-treatment. Compounds exhibiting structural similarities demonstrated IC50 values indicating potent activity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Melanoma (IGR39) | 12.5 |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Breast Cancer (MDA-MB-231) | 15.0 |

| 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Pancreatic Carcinoma (Panc-1) | 10.0 |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been documented. Studies have indicated that these compounds possess activity against a range of pathogens including bacteria and fungi .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 25 µg/mL |

| 5-(4-bromophenyl)-4-phenyldihydrotriazole | Staphylococcus aureus | 20 µg/mL |

The mechanism by which triazole derivatives exert their biological effects is multifaceted. They are believed to interfere with cellular processes such as:

- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting the cell cycle.

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer progression or microbial resistance.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage in pathogens.

Study on Anticancer Efficacy

A notable study investigated the selectivity and efficacy of various triazoles against cancer cell lines. The results indicated that compounds with electron-donating groups displayed enhanced cytotoxicity compared to those with electron-withdrawing substituents . This suggests a structure–activity relationship where modifications can significantly influence biological outcomes.

In Vivo Studies

In vivo studies have further validated the anticancer potential of triazoles. For example, administration of a related compound in animal models resulted in significant tumor reduction without notable toxicity . This highlights the therapeutic promise of these compounds in clinical applications.

Q & A

Q. What are the common synthetic routes for preparing 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step heterocyclization and alkylation reactions . Key steps include:

- Hydrazinolysis of esters (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) followed by nucleophilic addition with phenyl isothiocyanate and alkaline cyclization to form the triazole-thiol core .

- Alkylation of the triazole-3-thiol intermediate using alkyl halides or substituted benzyl bromides in solvents like i-propanol or ethanol, with NaOH as a base .

- Microwave-assisted synthesis can enhance reaction efficiency (e.g., 60–80% yields in 30–60 minutes at 100–120°C) .

- Example : For analogs like 5-(3-indolylpropyl)-4-phenyl-triazole-3-thiol, alkylation with bromoethane and crystallization from propan-2-ol yielded pure products .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Structural confirmation relies on:

- 1H NMR spectroscopy (400 MHz in DMSO-d6) to analyze proton environments, such as aromatic peaks (δ 7.2–8.5 ppm) and thiol protons (δ 13–14 ppm) .

- IR spectrophotometry to identify S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- High-performance liquid chromatography (HPLC) with diode-array detection (purity >95%) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What methodologies are employed to optimize reaction conditions for the alkylation of triazole-3-thiol derivatives?

- Methodological Answer : Optimization strategies include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while alcohols (i-propanol) reduce side reactions .

-

Temperature control : Microwave irradiation at 100–120°C reduces reaction time from hours to minutes .

-

Base equivalence : A 1:1.1 molar ratio of NaOH to thiol ensures complete deprotonation for nucleophilic substitution .

-

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress; gas chromatography-mass spectrometry (GC-MS) confirms product purity .

- Data Contradiction Analysis :

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 30–60 minutes |

| Yield | 50–65% | 70–85% |

| Contradictions arise from differing energy inputs and side-product formation in conventional heating. |

Q. How can molecular docking studies predict the biological activity of triazole-3-thiol derivatives?

- Methodological Answer :

-

Target selection : Prioritize enzymes like lanosterol 14-α-demethylase (antifungal target, PDB: 3LD6) or cyclooxygenase-2 (anti-inflammatory target, PDB: 1CX2) .

-

Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, with binding affinity thresholds (ΔG ≤ -8 kcal/mol indicating strong inhibition) .

-

Validation : Compare docking scores with experimental IC50 values (e.g., triazole derivatives showed COX-2 inhibition at IC50 = 12–18 µM) .

- Case Study :

Derivatives with bulky substituents (e.g., naphthylmethyl) exhibited higher binding affinity to anaplastic lymphoma kinase (ALK) due to hydrophobic pocket interactions .

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.